molecular formula C6H7Cl2N5 B1442726 (6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine hydrochloride CAS No. 518050-85-6

(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine hydrochloride

Cat. No. B1442726
CAS RN: 518050-85-6
M. Wt: 220.06 g/mol
InChI Key: ZQJNZIJFXOITQL-UHFFFAOYSA-N
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Description

“(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 518050-85-6 and a molecular weight of 220.06 . It is a solid at room temperature .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C6H6ClN5.ClH/c7-4-1-2-5-9-10-6(3-8)12(5)11-4;/h1-2H,3,8H2;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Anti-Inflammatory and Analgesic Applications

This compound has been evaluated for its potential use as an anti-inflammatory and analgesic agent. The pharmacological evaluation of derivatives of this compound has shown significant activities in these areas. The anti-inflammatory effect is primarily mediated through the inhibition of biosynthesis of prostaglandins, which are derived from arachidonic acid and play a key role in inflammation and pain .

Antibacterial Activity

Derivatives of (6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine hydrochloride have been synthesized and tested for their antibacterial properties. Some of these derivatives have demonstrated moderate to good antibacterial activities against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli. This suggests a potential for developing new antimicrobial agents based on this compound .

Synthesis of Heterocyclic Compounds

The compound serves as a precursor in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry. Heterocycles form the backbone of many drugs and are essential for creating new molecules with potential therapeutic applications .

Development of Selective COX-2 Inhibitors

Research has indicated that selective COX-2 inhibitors can be developed using this compound, which could lead to anti-inflammatory drugs with fewer gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). This is particularly important for chronic conditions requiring long-term medication .

Role in Metabolic Disorders

The compound has been recognized for its relevance in the study of fatty acid-binding proteins (FABPs), which are potential therapeutic targets for metabolic disorders like dyslipidemia, coronary heart disease, and diabetes. Derivatives of this compound could help in understanding and treating these conditions .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302-H315-H319-H335, indicating that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN5.ClH/c7-4-1-2-5-9-10-6(3-8)12(5)11-4;/h1-2H,3,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQJNZIJFXOITQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NN=C2CN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine hydrochloride
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(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine hydrochloride
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(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine hydrochloride
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(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine hydrochloride
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(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine hydrochloride
Reactant of Route 6
(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine hydrochloride

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